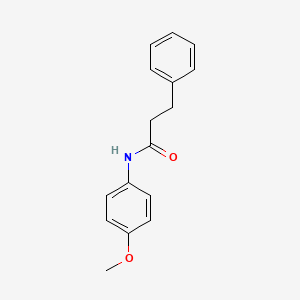
N-(4-methoxyphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Antioxidant Properties
- Phenylpropanoids Isolated from Lindelofia stylosa: Phenylpropanoids, including compounds similar to N-(4-methoxyphenyl)-3-phenylpropanamide, were isolated from Lindelofia stylosa and demonstrated significant antioxidant activity in various assays (Choudhary et al., 2008).
- Antioxidative Phenylpropanoids from Pimenta dioica Berries: Phenylpropanoids from Pimenta dioica berries, structurally related to N-(4-methoxyphenyl)-3-phenylpropanamide, showed inhibitory effects on the autoxidation of linoleic acid (Kikuzaki et al., 1999).
Corrosion Inhibition
- Synthetic Acrylamide Derivatives as Corrosion Inhibitors: Research on acrylamide derivatives, including those with similar structures to N-(4-methoxyphenyl)-3-phenylpropanamide, showed effectiveness as corrosion inhibitors in nitric acid solutions for copper (Abu-Rayyan et al., 2022).
- N-Phenyl-benzamides on Acidic Corrosion of Mild Steel: Studies on N-Phenyl-benzamide derivatives, related in structure to N-(4-methoxyphenyl)-3-phenylpropanamide, demonstrated their role as corrosion inhibitors in acidic environments (Mishra et al., 2018).
Neuroprotective Effects
- Phenylpropanoid Esters of Rhamnose from Scrophularia Buergeriana: Phenylpropanoid compounds, structurally analogous to N-(4-methoxyphenyl)-3-phenylpropanamide, isolated from Scrophularia buergeriana, demonstrated neuroprotective effects against glutamate-induced neurotoxicity in rat cortical cells (Kim & Kim, 2000).
Molecular Structural Analysis and Antioxidant Activity
- Molecular Structural Analysis of a Similar Compound: A study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, closely related to N-(4-methoxyphenyl)-3-phenylpropanamide, focused on its molecular structure and antioxidant activity, using X-ray diffraction and DFT calculations (Demir et al., 2015).
Safety And Hazards
This involves a discussion of the compound’s toxicity, its health effects, and any precautions that should be taken when handling it.
Orientations Futures
This involves a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please note that the availability of this information can vary depending on the compound. For a specific compound like “N-(4-methoxyphenyl)-3-phenylpropanamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help you access these resources. Alternatively, you can try online databases like PubChem, ChemSpider, or the Protein Data Bank. Please remember to always handle chemical compounds safely and responsibly.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXWZGXJTQCYCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302986 |
Source


|
| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-phenylpropanamide | |
CAS RN |
97754-31-9 |
Source


|
| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

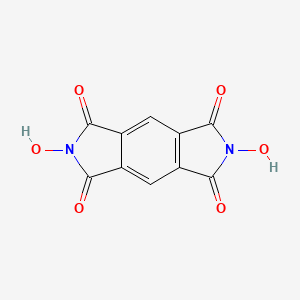
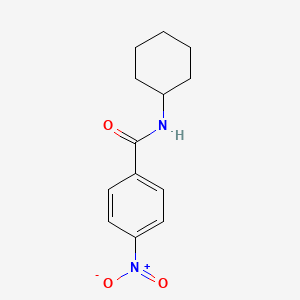
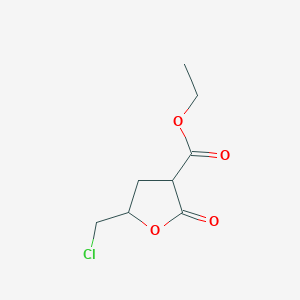
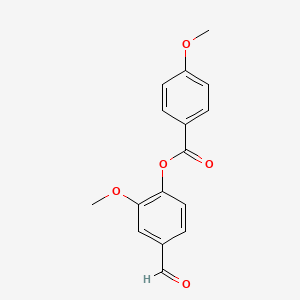
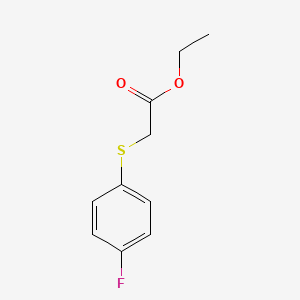
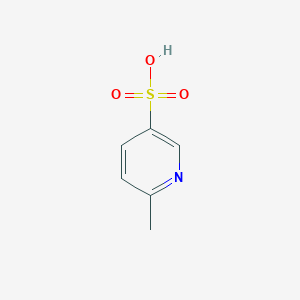
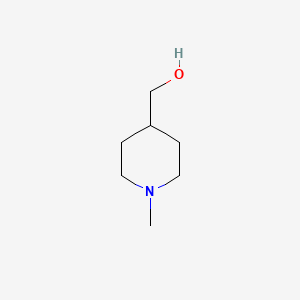
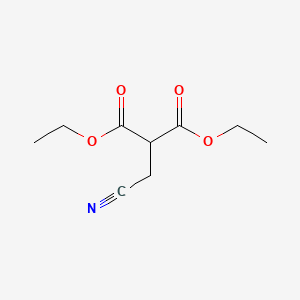
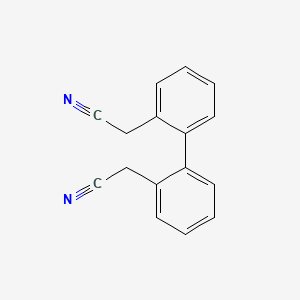
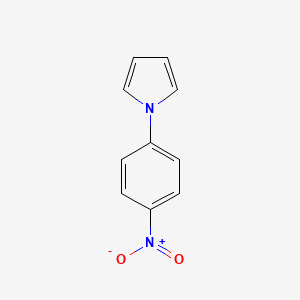
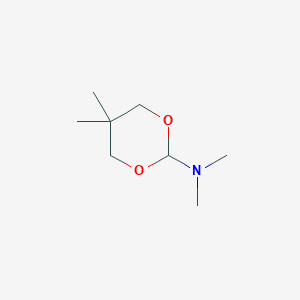
![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)
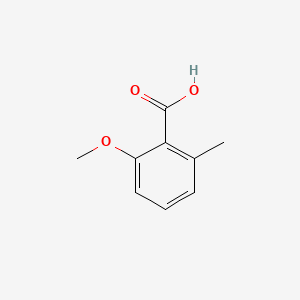
![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)